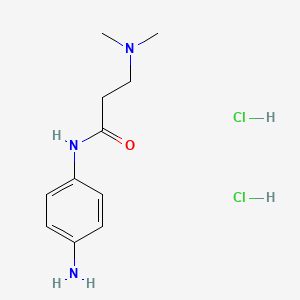

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride

Description

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is a synthetic organic compound characterized by a 4-aminophenyl group linked via an amide bond to a 3-(dimethylamino)propane backbone, with two hydrochloride counterions. The dihydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutical intermediates or bioactive molecules.

Properties

Molecular Formula |

C11H19Cl2N3O |

|---|---|

Molecular Weight |

280.19 g/mol |

IUPAC Name |

N-(4-aminophenyl)-3-(dimethylamino)propanamide;dihydrochloride |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10;;/h3-6H,7-8,12H2,1-2H3,(H,13,15);2*1H |

InChI Key |

QDFUBIZUPQHABW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)NC1=CC=C(C=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Aminophenyl Derivative

Method:

The starting point involves nitration of phenyl compounds or reduction of nitro derivatives to obtain 4-aminophenyl compounds. For example, nitration of phenol or aniline derivatives under controlled conditions, followed by reduction, yields 4-aminophenol or 4-aminobenzene derivatives.

- Nitration using nitric acid in sulfuric acid at low temperatures (-10°C to -20°C)

- Reduction of nitro groups via catalytic hydrogenation (Pd/C catalyst) or chemical reducing agents like iron filings or tin chloride in acidic media

- Selective nitration at the para-position is critical to obtain pure 4-nitroaniline, which can then be reduced to 4-aminophenyl

Introduction of the Dimethylamino Group

Method:

The dimethylamino group is introduced via nucleophilic substitution or reductive amination, often using dimethylamine derivatives.

- Reductive Amination:

Reacting the precursor amine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride yields N,N-dimethylated amines.

- Direct Alkylation:

Alkylation of the amino group with dimethyl sulfate or methyl iodide under basic conditions can also introduce the dimethylamino functionality.

- Mild heating (around 50-80°C)

- Use of solvents such as ethanol or acetonitrile

Amide Bond Formation

Method:

Coupling of the amino precursor with suitable acyl chlorides or anhydrides to form the amide linkage.

- Acyl chlorides (e.g., acyl chlorides derived from carboxylic acids)

- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

- Catalysts like 4-dimethylaminopyridine (DMAP) for enhanced reactivity

- Conducted in inert solvents such as dichloromethane or tetrahydrofuran (THF)

- Ambient or slightly elevated temperatures (20-40°C)

- Reaction monitored via TLC or HPLC

Formation of Dihydrochloride Salt

Method:

The free base of N-(4-aminophenyl)-3-(dimethylamino)propanamide is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with an excess of hydrogen chloride gas or concentrated hydrochloric acid.

- Stirring at room temperature or slightly cooled conditions

- The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum

Representative Data Tables

| Step | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Nitration of phenyl precursor | HNO₃, H₂SO₄ | - | 0°C to -20°C | - | Para-selective nitration |

| 2. Reduction to 4-aminophenyl | Fe/HCl or Pd/C | Ethanol or H₂ | Room temp, 2-4 hrs | 85-95% | Purification by recrystallization |

| 3. Dimethylation | Formaldehyde, dimethylamine, NaBH₃CN | Ethanol | 50-80°C | 70-85% | Reductive amination |

| 4. Amide coupling | Acyl chloride, DCC, DMAP | Dichloromethane | 20-40°C | 60-75% | Monitored by TLC |

| 5. Salt formation | HCl gas or HCl solution | Ethanol | Room temp | Quantitative | Precipitation of dihydrochloride |

Research Findings and Process Optimization

The patent literature indicates that process improvements focus on minimizing side reactions, such as over-alkylation or polycondensation, by controlling reagent stoichiometry and reaction temperatures (e.g., patent CA2487957A1).

Use of alternative solvents such as cyclohexane or tetrahydrofuran (THF) can enhance yield and purity during Grignard or nucleophilic substitution steps.

The reduction of nitrated intermediates to amines is optimized via catalytic hydrogenation under mild conditions to prevent over-reduction or formation of byproducts.

Salt formation with hydrochloric acid is straightforward but requires precise pH control to prevent decomposition or hydrolysis of the amide linkage.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways can vary, but typically involve interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Key Observations:

Functional Groups: The target compound shares the dimethylamino (-N(CH₃)₂) and dihydrochloride groups with puromycin and MM0077.08 . These groups enhance water solubility and bioavailability.

Structural Complexity :

- Puromycin and MM0077.03 exhibit higher structural complexity (e.g., purine, dibenzazepine), which correlates with specific biological interactions (e.g., ribosomal inhibition, CNS modulation). The simpler structure of the target compound may favor roles as an intermediate or modulator of amine-related pathways.

Pharmacological and Biochemical Comparisons

- Puromycin Dihydrochloride: Acts as an antibiotic by inhibiting protein synthesis via incorporation into nascent polypeptide chains . The dimethylamino group on its purine ring is critical for binding ribosomal RNA. In contrast, the target compound’s dimethylamino group is part of a flexible propane chain, suggesting divergent mechanisms.

Research Findings and Gaps

- Puromycin : Well-documented as a protein synthesis inhibitor, with dihydrochloride salt forms improving solubility for in vitro use .

- Compounds in : Primarily listed as reference standards or impurities, emphasizing their regulatory significance in pharmaceutical manufacturing .

- Target Compound: No direct data on biological activity or applications exists in the provided evidence. Hypothetical uses could include kinase inhibition or receptor modulation, given the prevalence of dimethylamino groups in such agents.

Biological Activity

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H17N3O·2HCl

- Molecular Weight : 276.24 g/mol

This compound features an amine functional group, which is crucial for its biological activity, particularly in interactions with biological targets such as proteins and enzymes.

This compound exhibits its biological effects primarily through the following mechanisms:

- Protein Binding : The compound can bind to specific proteins, influencing their activity and function. This interaction is vital in modulating various cellular processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Cellular Uptake : The presence of the dimethylamino group enhances the compound's permeability across cell membranes, facilitating its uptake into cells.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It showed promising results in inhibiting the proliferation of various cancer cell lines, including:

- A431 (epidermoid carcinoma) : IC50 = 620 nM

- H1975 (lung cancer) : IC50 = 126 nM with notable selectivity towards mutant EGFR.

These findings suggest that this compound may serve as a potential candidate for cancer therapy, particularly in targeting specific mutations in cancer cells.

Study on Anticancer Properties

In a recent study published in Nature Communications, researchers evaluated the antiproliferative effects of this compound on lung cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Another study focused on elucidating the mechanisms by which this compound exerts its effects on cellular pathways. Using Western blot analysis, it was found that the compound significantly reduced levels of target proteins involved in cell survival pathways, suggesting a mechanism related to apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.